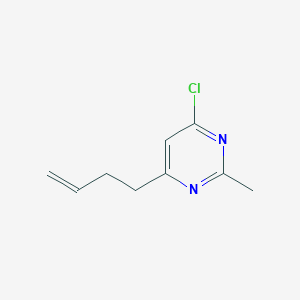

4-(But-3-en-1-yl)-6-chloro-2-methylpyrimidine

Descripción

Propiedades

IUPAC Name |

4-but-3-enyl-6-chloro-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2/c1-3-4-5-8-6-9(10)12-7(2)11-8/h3,6H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSPVWOERANPBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)CCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-(But-3-en-1-yl)-6-chloro-2-methylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is studied for various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. Understanding its biological activity is crucial for developing new therapeutic agents.

The biological activity of 4-(But-3-en-1-yl)-6-chloro-2-methylpyrimidine is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate cellular processes, leading to therapeutic effects. For instance, it may inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including 4-(But-3-en-1-yl)-6-chloro-2-methylpyrimidine. Research indicates that this compound can suppress COX-2 activity in vitro, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . The structure–activity relationship (SAR) studies suggest that modifications on the pyrimidine ring can enhance anti-inflammatory effects by increasing electron-donating capabilities .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism likely involves disruption of bacterial cell viability without significant cytotoxicity to human cells .

Case Study 1: Anti-inflammatory Effects

In a controlled study, 4-(But-3-en-1-yl)-6-chloro-2-methylpyrimidine was administered to rat models with induced paw edema. Results demonstrated a significant reduction in inflammation markers compared to untreated controls. The study emphasized the compound's potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of the compound against Gram-positive bacteria. The results indicated that the compound exhibited potent antibacterial effects, significantly reducing bacterial load in treated cultures. This suggests its potential application in treating infections caused by resistant strains .

Research Findings

Comparación Con Compuestos Similares

Comparison with Similar Pyrimidine Derivatives

The structural and functional differences between 4-(But-3-en-1-yl)-6-chloro-2-methylpyrimidine and analogous pyrimidines are critical to their applications and handling. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Lipophilicity : The butenyl chain increases hydrophobicity compared to sulfonyl or piperidinyl groups, reducing aqueous solubility.

- Stability : Sulfonyl derivatives (–6) exhibit higher thermal and oxidative stability, whereas the butenyl compound requires strict inert storage (P231, P233) to prevent polymerization or decomposition .

Research Findings and Implications

- Synthetic Utility : The butenyl group’s role in cycloadditions () positions 4-(But-3-en-1-yl)-6-chloro-2-methylpyrimidine as a valuable intermediate for complex organic frameworks.

- Drug Development : Sulfonyl-pyrimidines (–6) are preferred in medicinal chemistry for their metabolic stability, while the target compound’s reactivity limits its direct therapeutic use.

- Safety Protocols : The compound’s stringent handling requirements () highlight the need for specialized infrastructure compared to less reactive analogs.

Métodos De Preparación

Halogenation and Substitution on Pyrimidine Ring

A common approach to introduce a chloro substituent at position 6 of pyrimidine derivatives involves treating a hydroxylated pyrimidine precursor with phosphorus oxychloride (POCl₃). This method converts a 6-hydroxy group to a 6-chloro substituent efficiently under controlled conditions.

For example, in the preparation of 6-chloro-2,4-diaminopyrimidines, the 6-hydroxy precursor is treated with POCl₃ to give the 6-chloro derivative, which can then be further functionalized.

Introduction of the Methyl Group at Position 2

The methyl group at position 2 can be introduced via methylation of the corresponding 2-hydrogen pyrimidine or by using methyl-substituted starting materials such as 2-methylpyrimidine derivatives. Methylation can be achieved by alkylation using methyl halides or by employing methyl-substituted pyrimidine synthons.

Alkylation at Position 4 with But-3-en-1-yl Group

The critical step for preparing 4-(But-3-en-1-yl)-6-chloro-2-methylpyrimidine is the selective alkylation at position 4 with the but-3-en-1-yl substituent.

A plausible synthetic route involves:

- Starting from 4-chloro-6-chloro-2-methylpyrimidine or a related activated pyrimidine.

- Performing nucleophilic substitution at position 4 with an appropriate but-3-en-1-yl nucleophile, such as the corresponding allyl or homoallyl organometallic reagent or via a cross-coupling reaction.

Alternatively, the but-3-en-1-yl group can be introduced by:

- Reaction of 4-lithiated pyrimidine intermediates with but-3-en-1-yl halides.

- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Negishi coupling) using 4-halopyrimidines and but-3-en-1-yl organometallic reagents.

Protection and Deprotection Strategies

Protection of amine groups during multi-step synthesis is often necessary to avoid side reactions. Common protecting groups include urea derivatives formed by reaction with isocyanates. After key transformations, deprotection is achieved by treatment with strong bases such as potassium hydroxide under heating.

Detailed Research Findings and Data Tables

Due to the scarcity of direct literature on 4-(But-3-en-1-yl)-6-chloro-2-methylpyrimidine, the following table summarizes analogous preparation steps from closely related pyrimidine compounds, which can be adapted:

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Halogenation | 6-Hydroxy-2-methylpyrimidine + POCl₃, reflux | Conversion of 6-hydroxy to 6-chloro substituent |

| 2 | Protection of amine | Reaction with butyl isocyanate in DMSO, 80°C | Formation of N-butylurea protected intermediate |

| 3 | Oxidation | Hydrogen peroxide in dioxane/formic acid, 60°C | N-oxide formation for further functionalization |

| 4 | Nucleophilic substitution | Reaction with piperidine, 100°C | Substitution at position 4 or 6 with amine nucleophile |

| 5 | Deprotection | Potassium hydroxide in isopropanol, 80-100°C | Removal of urea protecting group to yield free amine |

| 6 | Alkylation with but-3-en-1-yl | Organometallic reagent or cross-coupling catalyst | Installation of but-3-en-1-yl substituent at position 4 |

Note: The above steps are adapted from related pyrimidine syntheses involving chloro and amino substituents.

Example Synthetic Procedure (Adapted)

Starting Material Preparation : Synthesize 6-chloro-2-methylpyrimidine by halogenation of 6-hydroxy-2-methylpyrimidine with POCl₃ under reflux.

Protection : Protect any reactive amine groups by reaction with butyl isocyanate in DMSO at 80°C to form urea derivatives.

Oxidation : Oxidize the urea derivative to the corresponding N-oxide using hydrogen peroxide in dioxane and formic acid at 60°C.

Nucleophilic Substitution : React the N-oxide intermediate with a suitable nucleophile to introduce the but-3-en-1-yl group at position 4. This can be achieved by:

- Generating a 4-lithiated intermediate and reacting with but-3-en-1-yl halide, or

- Performing a palladium-catalyzed cross-coupling with but-3-en-1-yl boronic acid or stannane.

Deprotection : Remove the urea protecting group by treatment with potassium hydroxide in isopropanol at 80-100°C.

Purification : Purify the final product by recrystallization from methanol or ethyl acetate.

Analytical and Purification Notes

- Reaction progress can be monitored by thin-layer chromatography (TLC).

- Intermediates and final products are purified by recrystallization and/or chromatography on silica gel.

- Melting points and NMR spectroscopy (¹H NMR, ¹³C NMR) are used to confirm structures.

- Yields vary depending on reaction conditions but are generally optimized by controlling temperature and reagent stoichiometry.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-(but-3-en-1-yl)-6-chloro-2-methylpyrimidine, and how can reaction conditions be optimized?

- The compound can be synthesized via selective reduction using diisobutylaluminum hydride (DIBAL-H) in toluene, followed by acid treatment. Evidence from a 2016 study highlights that replacing THF with toluene as the solvent improves selectivity, yielding the desired product in 86% after hydrochloric acid workup . Optimization should focus on solvent polarity, temperature control (e.g., 0°C for reductions), and catalytic additives (e.g., p-TsOH for dehydration).

Q. What analytical techniques are recommended for characterizing this compound?

- Key methods include:

- NMR spectroscopy : To confirm the presence of the but-3-en-1-yl group (δ ~5.0–5.8 ppm for vinyl protons) and the pyrimidine ring.

- HPLC : For purity assessment, using C18 columns with UV detection at 254 nm, as demonstrated for structurally related pyrimidines .

- Mass spectrometry (ESI-MS) : To verify molecular weight (calculated m/z: ~196.6 for C₉H₁₁ClN₂).

Q. How should researchers handle waste generated during synthesis?

- Chlorinated pyrimidines require separate storage of hazardous waste (e.g., solvents, unreacted starting materials) and disposal via certified chemical waste management services. Safety protocols include using fume hoods, gloves, and eye protection, as outlined in safety guidelines for similar compounds .

Advanced Research Questions

Q. How does the but-3-en-1-yl substituent influence intramolecular Diels-Alder reactions, and what factors control regioselectivity?

- The but-3-en-1-yl group acts as a dienophile in intramolecular Diels-Alder reactions. A 2016 study reported that heating in toluene with p-TsOH catalyzes cyclization, forming tricyclic derivatives in 83% yield over three steps . Regioselectivity is influenced by steric effects of substituents and solvent polarity. Computational modeling (e.g., DFT) can predict transition states and optimize reaction pathways.

Q. What crystallographic tools are suitable for resolving the compound’s structure, and how can refinement challenges be addressed?

- SHELX suite : Use SHELXL for small-molecule refinement, leveraging high-resolution X-ray data. The program’s robustness in handling twinned data makes it ideal for pyrimidine derivatives .

- ORTEP-3 : For visualizing thermal ellipsoids and validating bond angles/geometry . Challenges like disorder in the but-3-en-1-yl chain can be mitigated by low-temperature data collection.

Q. How can computational studies predict the biological activity of this compound?

- Molecular docking : Screen against target enzymes (e.g., kinases) using AutoDock Vina. Related pyrimidines show affinity for ATP-binding pockets, suggesting potential kinase inhibition .

- ADMET prediction : Tools like SwissADME can estimate pharmacokinetic properties (e.g., logP ~2.5, moderate bioavailability).

Methodological Considerations

Q. What experimental designs are critical for studying reaction intermediates?

- In situ monitoring : Use FT-IR or Raman spectroscopy to track intermediates during Diels-Alder reactions.

- Isolation via flash chromatography : Employ silica gel with hexane/ethyl acetate gradients (e.g., 8:2 to 7:3) for purifying intermediates, as described in analogous syntheses .

Q. How can researchers validate the compound’s stability under varying conditions?

- Stress testing : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light. Monitor degradation via HPLC and compare with stability guidelines for chlorinated heterocycles .

Data Contradictions and Gaps

- Limited direct structural data (e.g., crystal structures) for 4-(but-3-en-1-yl)-6-chloro-2-methylpyrimidine exist in the literature. Researchers should prioritize X-ray diffraction studies to resolve bond lengths/angles and compare with computational models.

- Biological activity data are absent; inferred mechanisms from related pyrimidines (e.g., kinase inhibition ) require experimental validation via enzyme assays (e.g., ADP-Glo™ kinase assays).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.